![molecular formula C7H4FIN2 B1391952 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-63-1](/img/structure/B1391952.png)

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

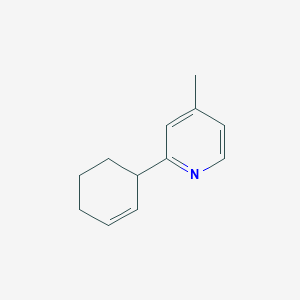

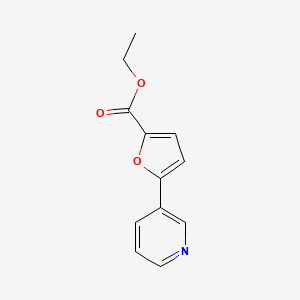

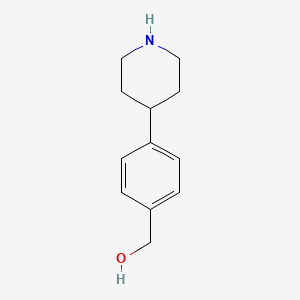

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H4FIN2 . It is part of the class of compounds known as Fluorinated Building Blocks and Halogenated Heterocycles .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a fluorine atom at the 5-position and an iodine atom at the 6-position . The molecular weight of this compound is 262.02 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methods : The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a structurally related compound, involves regioselective fluorination using the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).

Chemical Modification for Pharmaceutical Use : The preparation of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid demonstrates a method to introduce aminomethyl moiety via palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).

Applications in Neuroscience

Receptor Ligand Development : A virtual screening campaign identified a structure with 5-fluoro-1H-pyrrolo[2,3-b]pyridine as a hit for optimizing ligands active at 5-HT6R. This could lead to the development of novel antipsychotics or antidepressants with pro-cognitive properties (Staroń et al., 2019).

PET Imaging : [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles, is synthesized using 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, demonstrating its application in neuroimaging for Alzheimer's disease (Hopewell et al., 2019).

Applications in Drug Development and Molecular Biology

Inhibitors for Kinases : Fluoro derivatives of 3,5-di(polyhydroxyaryl)-7-azaindoles, containing 1H-pyrrolo[2,3-b]pyridine, have shown promise as inhibitors for DYRK1A kinase. This could be a strategy for treating cognitive deficiencies in Down syndrome (Neumann et al., 2018).

Nematicidal and Insecticidal Activities : 5-Fluoro-4-iodo-1H-pyrrolo[2, 3-b]pyridine displayed in vitro anthelmintic and insecticidal activities, suggesting potential as biocides for plant-parasitic nematodes and insects (Rajasekharan et al., 2019).

Imaging and Radiopharmaceutical Applications

- Radiotracer Synthesis : Synthesis of [18F]MK-6240 for PET imaging involves 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, indicating its role in developing radiopharmaceuticals for detecting neurofibrillary tangles in Alzheimer's disease (Collier et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is the Glutamate-gated chloride channel (GluCl) . GluCl is a prominent target for drug selection and design in parasitology .

Mode of Action

This compound interacts with its target, GluCl, by forming a hydrogen bond with the Gln219 amino acid of the pentameric GluCl . This interaction is believed to enhance the compound’s activity .

Biochemical Pathways

It is known that the compound’s interaction with glucl leads to ion channel activations, which is a hallmark of anthelmintic and antiparasitic drugs .

Result of Action

The compound has shown in vitro anthelmintic and insecticidal activities against Bursaphelenchus xylophilus, Meloidogyne incognita, and Tenebrio molitor . It has been observed to repress hatching and reproductive performances in B. xylophilus .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutamate-gated chloride channels (GluCl), which are crucial in parasitology for drug selection and design . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can significantly reduce the migration and invasion abilities of certain cancer cells, such as 4T1 cells . This indicates its potential in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds with specific amino acids in proteins, leading to changes in their conformation and activity . Additionally, it may inhibit or activate enzymes by binding to their active sites, thereby altering gene expression and cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that it can have sustained effects on cellular functions, such as prolonged inhibition of cell migration and invasion .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high concentrations of this compound can lead to reduced hatching and reproductive performance in certain nematodes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it may be metabolized by enzymes that are involved in the detoxification of xenobiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and then distributed to various organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall activity within the cell .

Propiedades

IUPAC Name |

5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVANIMKSNTZKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C=C21)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678437 | |

| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228665-63-1 | |

| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391878.png)

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester](/img/structure/B1391879.png)

![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)

![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)